

Technical Guide: Physicochemical Profiling of Bromophenol Red Sodium Salt

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Compound of Interest

Compound Name: Bromophenol red sodium salt

CAS No.: 102185-50-2

Cat. No.: B561323

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Executive Summary

Bromophenol Red (BPR) is a sulfonephthalein dye often confused with its tetra-bromo analog, Bromophenol Blue. While the "Blue" variant is a standard tracking dye for electrophoresis (pKa ~4.0), Bromophenol Red serves as a critical pH indicator in the near-neutral acidic range (pH 4.7 – 6.3).

This guide defines the thermodynamic pKa of **Bromophenol Red sodium salt**, details the structural mechanism of its color transition, and provides a validated spectrophotometric protocol for its precise determination in laboratory settings.

Part 1: Molecular Identity & Physicochemical Basis

Chemical Identity

Bromophenol Red Sodium Salt is the water-soluble form of 3',3''-Dibromophenolsulfonephthalein. Unlike Bromophenol Blue (which contains four bromine atoms), BPR contains only two, resulting in a less acidic pKa and a transition range shifted closer to neutrality.

| Parameter | Specification |
|-------------------|---|
| Chemical Name | Bromophenol Red Sodium Salt |
| CAS (Sodium Salt) | 102185-50-2 |
| CAS (Free Acid) | 2800-80-8 |
| Formula | |
| MW | ~534.14 g/mol |
| Solubility | Soluble in water (Sodium salt); Alcohol |

Mechanism of Color Transition

The utility of BPR as a pH probe stems from a structural reorganization of the sulfonephthalein core.

- Acidic Form (

): At pH < 4.7, the molecule exists in a sultone (cyclic ester) form or a protonated zwitterion, appearing Yellow.

- Basic Form (

): As pH rises > 6.3, the sultone ring opens, and the phenolic proton dissociates. This results in a resonance-stabilized quinoid structure, appearing Purple/Red.

Part 2: The pKa Constant[4]

Thermodynamic pKa Value

Based on the transition range of pH 4.7 – 6.3, the apparent pKa (

) of Bromophenol Red in aqueous solution at 25°C is:

Note: Literature often cites the transition interval. The pKa is the pH at the inflection point where

Factors Influencing pKa

Researchers must correct for environmental factors when applying this value in sensitive assays:

- Ionic Strength (): As with all anionic dyes, the decreases as ionic strength increases. In physiological saline (), the observed may shift slightly lower than the thermodynamic value at infinite dilution.
- Temperature: Sulfonephthalein ionization is exothermic. Expect the to vary inversely with temperature (approx. units per °C).[1]

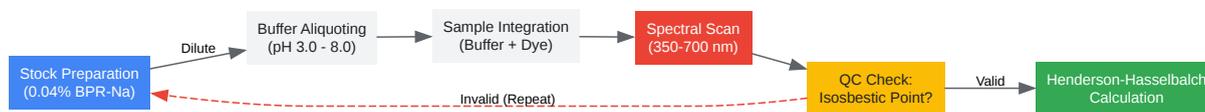
Part 3: Experimental Protocol (Spectrophotometric Determination)

To validate the pKa of BPR in your specific buffer system, use the following self-validating protocol. This method relies on the isosbestic point—a specific wavelength where absorbance is invariant to pH—as a quality control check.

Materials

- Stock Solution: 0.04% (w/v) **Bromophenol Red Sodium Salt** in deionized water.
- Buffer System: Britton-Robinson or Phosphate-Citrate series (pH 3.0 to 8.0 in 0.5 increments).
- Instrument: UV-Vis Spectrophotometer (Scan range 350–700 nm).

Workflow Diagram



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Figure 1: Spectrophotometric workflow for pKa determination with built-in QC step.

Step-by-Step Methodology

- Baseline Scans:
 - Prepare a "fully acidic" sample (pH ~3.0) to determine (approx. 435-440 nm).
 - Prepare a "fully basic" sample (pH ~8.0) to determine (approx. 575-580 nm).
- Titration Series:
 - Prepare samples at pH 4.5, 5.0, 5.5, 6.0, and 6.5.
 - Add constant volume of BPR stock to each.
- Measurement:
 - Measure Absorbance () at (575 nm) for all samples.
- Data Analysis:
 - Use the linearized Henderson-Hasselbalch equation:

- Plot

vs.

. The x-intercept is the

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Part 4: Critical Applications in Drug Development

Solubility Profiling

In pre-formulation, the solubility of ionizable drugs is pH-dependent. BPR is used as a probe in Dissolution Media to visually or spectrophotometrically monitor local pH changes at the surface of a dissolving tablet, ensuring the micro-environment remains within the target range (pH 5.0 – 6.0) relevant for duodenal absorption.

Partition Coefficient (LogP) Studies

When determining the lipophilicity of drug candidates, phase separation is critical. BPR can be used to verify the pH of the aqueous phase without contaminating the organic phase (due to its high water solubility as a sodium salt), ensuring the drug remains in the correct ionization state during partitioning.

Part 5: References

- Sigma-Aldrich. Bromophenol Red Indicator Product Specification. (Accessed 2023).[2] [Link](#)
- GSP Chemical. Bromophenol Red for pH Monitoring and Chemical Analysis. (Technical Sheet). [Link](#)
- PubChem. **Bromophenol Red Sodium Salt** - Compound Summary. National Library of Medicine. [Link](#)
- Sabnis, R. W. (2010). Handbook of Acid-Base Indicators. CRC Press. (Standard reference for transition ranges).
- BenchChem. Spectrophotometric Determination of pKa Using Sulfonephthalein Dyes. (Methodology reference). [Link](#)

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Sources

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- 2. carlroth.com:443 [carlroth.com:443]
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